molecular formula C18H21BN2O3 B2848339 N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1383385-64-5

N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B2848339
CAS RN: 1383385-64-5
M. Wt: 324.19
InChI Key: BFQWQKOPPQDARN-UHFFFAOYSA-N
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Description

N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, commonly referred to as N-(Pyridin-2-yl)-4-(TMDOB), is an organoboron compound that has recently become an important tool in chemical synthesis and scientific research. N-(Pyridin-2-yl)-4-(TMDOB) is a versatile reagent that has been used for a variety of applications, including the synthesis of organic molecules and the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric Acid Ester Intermediates : N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is involved in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are obtained through substitution reactions and analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures are confirmed and compared using density functional theory (DFT) with the experimental values, showing consistency between the optimized molecular structures and the crystal structures (Huang et al., 2021).

Crystallographic Studies

  • Structural Differences in Pyridinylboron Derivatives : The compound plays a role in the structural analysis of pyridinylboron derivatives, where differences in orientation and bond angles in the dioxaborolane ring are observed. These structural variations contribute to understanding the chemical reactivity and stability of such compounds (Sopková-de Oliveira Santos et al., 2003).

Suzuki Coupling and Synthesis Optimization

  • Optimized Synthesis via Suzuki Coupling : The compound is used in the optimized synthesis of medicinally important compounds through Suzuki coupling. This method is applicable in high-throughput chemistry and large-scale synthesis, showing the compound's significance in medicinal chemistry (Bethel et al., 2012).

Molecular Structure and Conformation

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : The compound's molecular electrostatic potential and frontier molecular orbitals are investigated through DFT, revealing key physicochemical properties that are crucial for understanding its behavior in various chemical contexts (Huang et al., 2021).

Directing Group in Chemical Reactions

  • Role as a Directing Group : this compound functions as a directing group in certain chemical reactions, aiding in the effective amination of benzamide derivatives. This demonstrates its utility in facilitating specific chemical transformations (Zhao et al., 2017).

properties

IUPAC Name

N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-8-13(9-11-14)16(22)21-15-7-5-6-12-20-15/h5-12H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQWQKOPPQDARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1383385-64-5
Record name N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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